Lipophilicity Comparison: Dioxane vs. Tetrahydrofuran Analog
The target compound exhibits a computed LogP of 0.358 (Fluorochem) and an XLogP3-AA of 0 (PubChem), representing substantially lower lipophilicity than the closest five-membered cyclic ether analog, ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate, which has a LogP of 0.735 . A simple alkyl comparator, ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, shows an even higher LogP of 0.81–0.90 . The dioxane compound is ~2-fold less lipophilic than the THF analog and ~3-fold less lipophilic than the ethyl analog based on LogP differences, positioning it as the preferred choice when lower lipophilicity and higher aqueous solubility are desired in a lead series.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 0.358 (Fluorochem); XLogP3-AA = 0 (PubChem) |
| Comparator Or Baseline | Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate: LogP = 0.735; Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: LogP = 0.8087–0.90 |
| Quantified Difference | ΔLogP ≈ –0.38 vs. THF analog; ΔLogP ≈ –0.45 to –0.54 vs. ethyl analog |
| Conditions | Computed LogP values from vendor datasheets (Fluorochem) and PubChem; cross-study comparison across different computational methods |
Why This Matters
A LogP difference of 0.4 units corresponds to approximately a 2.5-fold difference in octanol-water partition coefficient, directly impacting aqueous solubility, membrane permeability, and in vivo distribution—critical parameters for selecting the correct building block before committing to a synthetic campaign.
